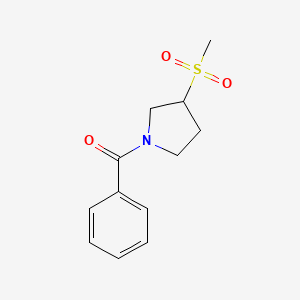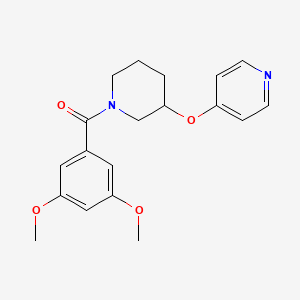![molecular formula C25H32ClN3O2S B2982771 2-(3,4-dimethylphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride CAS No. 1330303-49-5](/img/structure/B2982771.png)
2-(3,4-dimethylphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a dimethylphenyl group, a methylbenzothiazole group, and a morpholinopropyl group. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the dimethylphenyl and methylbenzothiazole groups) could contribute to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the morpholinopropyl group might make the compound a good nucleophile, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, and stability) would be influenced by its molecular structure .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
Analgesic and Anti-Inflammatory Activities : A study by Yusov et al. (2019) synthesized similar compounds and found them to have notable analgesic effects comparable to sodium metamizole. Additionally, these compounds exhibited anti-inflammatory effects in a carragheenan model, highlighting their potential pharmacological applications (Yusov et al., 2019).
Structural Aspects and Properties : Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives. Their research into how these compounds interact with various acids and their crystalline structures can provide insights into their potential applications in pharmacology and materials science (Karmakar et al., 2007).
Antipsychotic Potential : Research by Wise et al. (1987) on similar compounds found that certain derivatives did not interact with dopamine receptors yet showed antipsychotic-like profiles in animal tests. This suggests potential applications in developing new antipsychotic medications (Wise et al., 1987).
Antimicrobial and Antitumor Activities
Antimicrobial Evaluation : A study by Gul et al. (2017) on similar oxadiazole compounds revealed antimicrobial activity against selected microbial species. This highlights the potential use of such compounds in developing new antimicrobial agents (Gul et al., 2017).
Antitumor Activity : Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing considerable anticancer activity against certain cancer cell lines. This suggests their potential as antitumor agents (Yurttaş et al., 2015).
Photochemical and Electronic Properties
- Spectroscopic and Quantum Studies : Mary et al. (2020) investigated bioactive benzothiazolinone acetamide analogs, analyzing their vibrational spectra, electronic properties, and potential as photosensitizers in solar cells. This research indicates applications in materials science and renewable energy technologies (Mary et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2S.ClH/c1-18-8-9-21(16-20(18)3)17-23(29)28(11-5-10-27-12-14-30-15-13-27)25-26-24-19(2)6-4-7-22(24)31-25;/h4,6-9,16H,5,10-15,17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIZTBJCJDIIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)CC4=CC(=C(C=C4)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzo[c][2,1]benzoxathiine 6,6-dioxide](/img/structure/B2982691.png)


![N-(2,4-difluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2982695.png)
![7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2982696.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2982699.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]quinazoline-7-carboxylic acid](/img/structure/B2982702.png)
![methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2982704.png)
![3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2982706.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2982711.png)
